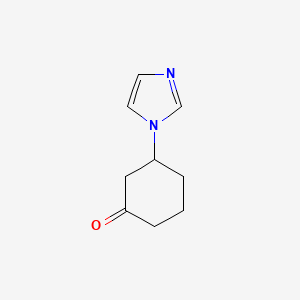

3-(1H-imidazol-1-yl)cyclohexanone

Overview

Description

“3-(1H-imidazol-1-yl)cyclohexanone” is a compound that has been studied for its potential applications in organocatalysis and toxicity studies . It is a part of a family of novel imidazolium-based ionic liquids . The compound is optically active , which means it can rotate the plane of polarized light, a property important in many areas of chemistry.

Synthesis Analysis

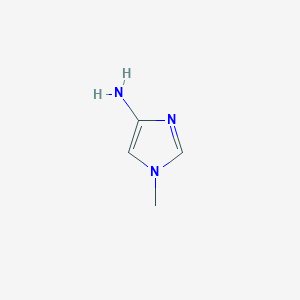

The synthesis of “3-(1H-imidazol-1-yl)cyclohexanone” involves a diastereoselective process . This process was achieved by the Michael addition of imidazole to cyclohex-2-en-1-one under microwave conditions, followed by the reduction of the ketone . The racemic cis-alcohol obtained was successfully resolved through a lipase-catalysed kinetic resolution .

Molecular Structure Analysis

The molecular structure of “3-(1H-imidazol-1-yl)cyclohexanone” is complex and involves various types of bonds. For instance, in the (1H-imidazol-1-yl)propyl substituent, the 13 C atoms of the imidazole fragment appeared at 119.9–138.80 ppm in all systems .

Chemical Reactions Analysis

The chemical reactions involving “3-(1H-imidazol-1-yl)cyclohexanone” are intricate. The compound has been used as a phase-transfer catalyst in the Michael addition of diethyl malonate to trans-chalcone . This indicates that the compound can facilitate the transfer of a reactant from one phase to another, enabling the reaction to proceed.

Scientific Research Applications

Chemoenzymatic Synthesis

The compound has been used in the chemoenzymatic preparation of optically active imidazolium salts. This process involves a modular synthetic approach that evaluates the toxicological profile of engineered molecular vectors .

Antifungal Activity

“3-(1H-imidazol-1-yl)cyclohexanone” derivatives have shown promising in vitro anti-Candida activity, with some compounds exhibiting potency comparable to miconazole and significantly more than fluconazole .

Plant Growth Stimulation

Novel complexes containing “3-(1H-imidazol-1-yl)cyclohexanone” have been found to stimulate both shoot and root growth in various wheat varieties, indicating potential agricultural applications .

Efficient Synthesis

The compound has been synthesized from commercially available materials using various acids and supports, aiming for a more efficient production process .

Antitumor Potential

Imidazole-containing compounds, including derivatives of “3-(1H-imidazol-1-yl)cyclohexanone”, have been synthesized and evaluated for their antitumor potential against different cell lines .

Safety and Hazards

While specific safety and hazard information for “3-(1H-imidazol-1-yl)cyclohexanone” was not found in the papers retrieved, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name |

3-imidazol-1-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFJJTOEINUMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)cyclohexanone | |

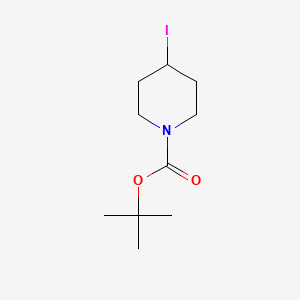

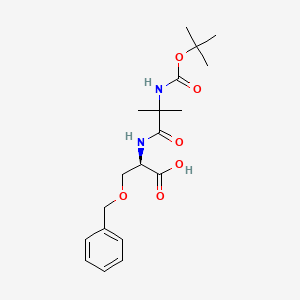

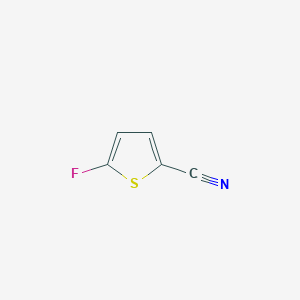

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

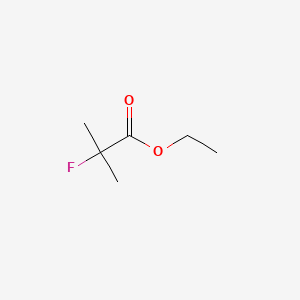

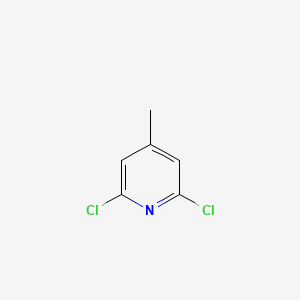

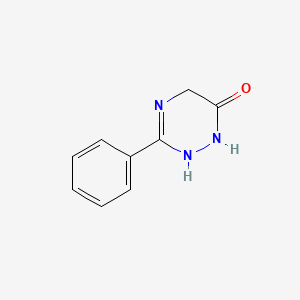

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)